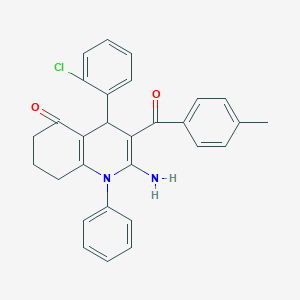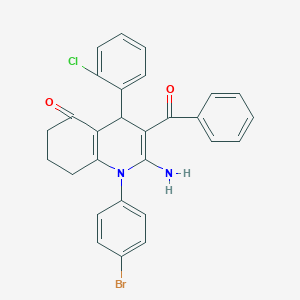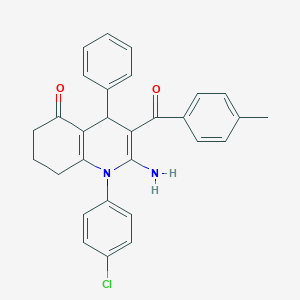![molecular formula C24H20N2OS B304427 2-{[2-(9H-fluoren-2-yl)-2-oxoethyl]sulfanyl}-4,5,6-trimethylnicotinonitrile](/img/structure/B304427.png)
2-{[2-(9H-fluoren-2-yl)-2-oxoethyl]sulfanyl}-4,5,6-trimethylnicotinonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[2-(9H-fluoren-2-yl)-2-oxoethyl]sulfanyl}-4,5,6-trimethylnicotinonitrile is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of nicotinonitrile derivatives, which have been shown to exhibit a range of biological activities.
Mecanismo De Acción
The mechanism of action of 2-{[2-(9H-fluoren-2-yl)-2-oxoethyl]sulfanyl}-4,5,6-trimethylnicotinonitrile has not been fully elucidated. However, it is believed that the compound interacts with metal ions through coordination of the sulfur atom to the metal center. This results in a change in the fluorescence properties of the compound, which can be used to detect the presence of the metal ion.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of 2-{[2-(9H-fluoren-2-yl)-2-oxoethyl]sulfanyl}-4,5,6-trimethylnicotinonitrile. However, studies have shown that the compound is relatively non-toxic and does not exhibit significant cytotoxicity in vitro.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-{[2-(9H-fluoren-2-yl)-2-oxoethyl]sulfanyl}-4,5,6-trimethylnicotinonitrile is its high selectivity for certain metal ions. This makes it a useful tool for the detection and quantification of these ions in complex biological samples. However, the compound's relatively low fluorescence quantum yield and limited solubility in aqueous solutions can be limiting factors in some experiments.
Direcciones Futuras
There are several potential future directions for research on 2-{[2-(9H-fluoren-2-yl)-2-oxoethyl]sulfanyl}-4,5,6-trimethylnicotinonitrile. These include:
1. Development of new synthetic methods for the compound that are more efficient and scalable.
2. Investigation of the compound's potential as a catalyst in organic synthesis.
3. Exploration of the compound's interactions with other biomolecules, such as proteins and nucleic acids.
4. Development of new applications for the compound in the field of bioimaging and biosensing.
5. Investigation of the compound's potential as a therapeutic agent for the treatment of certain diseases.
In conclusion, 2-{[2-(9H-fluoren-2-yl)-2-oxoethyl]sulfanyl}-4,5,6-trimethylnicotinonitrile is a promising compound that has shown potential for a range of scientific research applications. Further research is needed to fully elucidate its mechanism of action and explore its potential in new areas of research.
Métodos De Síntesis
The synthesis of 2-{[2-(9H-fluoren-2-yl)-2-oxoethyl]sulfanyl}-4,5,6-trimethylnicotinonitrile has been described in several research articles. The most commonly used method involves the reaction of 4,5,6-trimethyl-2-nitropyridine with 2-(9H-fluoren-2-yl)acetic acid in the presence of thionyl chloride and triethylamine. The resulting intermediate is then treated with sodium sulfide to yield the final product.
Aplicaciones Científicas De Investigación
2-{[2-(9H-fluoren-2-yl)-2-oxoethyl]sulfanyl}-4,5,6-trimethylnicotinonitrile has been studied for its potential applications in a variety of scientific research fields. One of the most promising areas of research involves the use of this compound as a fluorescent probe for the detection of metal ions. Other potential applications include its use as a catalyst in organic synthesis and as a building block for the synthesis of other bioactive compounds.
Propiedades
Nombre del producto |
2-{[2-(9H-fluoren-2-yl)-2-oxoethyl]sulfanyl}-4,5,6-trimethylnicotinonitrile |
|---|---|
Fórmula molecular |
C24H20N2OS |
Peso molecular |
384.5 g/mol |
Nombre IUPAC |
2-[2-(9H-fluoren-2-yl)-2-oxoethyl]sulfanyl-4,5,6-trimethylpyridine-3-carbonitrile |
InChI |
InChI=1S/C24H20N2OS/c1-14-15(2)22(12-25)24(26-16(14)3)28-13-23(27)18-8-9-21-19(11-18)10-17-6-4-5-7-20(17)21/h4-9,11H,10,13H2,1-3H3 |
Clave InChI |
RRIULWLLIWLJEK-UHFFFAOYSA-N |
SMILES |
CC1=C(N=C(C(=C1C)C#N)SCC(=O)C2=CC3=C(C=C2)C4=CC=CC=C4C3)C |
SMILES canónico |
CC1=C(C(=C(N=C1C)SCC(=O)C2=CC3=C(C=C2)C4=CC=CC=C4C3)C#N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![2-Amino-4-isopropyl-6-{[1-(4-methylphenyl)-2,5-dioxo-3-pyrrolidinyl]sulfanyl}-3,5-pyridinedicarbonitrile](/img/structure/B304363.png)
![2-Amino-6-{[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl]thio}-4-phenylpyridine-3,5-dicarbonitrile](/img/structure/B304366.png)
![2-Amino-6-{[1-(4-ethoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]sulfanyl}-4-phenyl-3,5-pyridinedicarbonitrile](/img/structure/B304367.png)